![molecular formula C19H19NO5 B12575398 [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate CAS No. 479690-54-5](/img/structure/B12575398.png)
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate
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Overview
Description
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to an oxazolidinone ring, which is further connected to a phenylmethoxyethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenylmethoxyethyl Group: The phenylmethoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethoxyethyl moiety.
Esterification with Benzoic Acid: The final step involves the esterification of the oxazolidinone derivative with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role in drug development, particularly in the synthesis of oxazolidinone derivatives. These derivatives are known for their antibacterial properties, making them valuable in treating infections caused by resistant bacteria.
Case Study: Linezolid
One of the most notable examples of an oxazolidinone derivative is Linezolid, which is effective against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). Clinical trials have demonstrated that Linezolid provides an alternative treatment option for patients with infections that are resistant to other antibiotics .
Material Science Applications
In material science, [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can be utilized as a polymer additive or a precursor for synthesizing new polymeric materials. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymers.
Polymer Synthesis
Research has shown that incorporating oxazolidinone derivatives into polymer matrices can improve their resistance to thermal degradation. For instance, studies indicate that polymers modified with these compounds exhibit enhanced tensile strength and flexibility compared to unmodified polymers .
Agricultural Chemistry Applications
The compound also shows promise in agricultural chemistry as a potential pesticide or herbicide. Its efficacy can be attributed to its ability to disrupt biochemical pathways in target organisms.
Pesticidal Activity
Preliminary studies suggest that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials have reported a reduction in pest populations when these compounds are applied at specified concentrations .
Data Summary Table
Mechanism of Action
The mechanism of action of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product that undergoes cycloaddition reactions for the synthesis of novel organic compounds.
Uniqueness
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate (CAS No. 479690-54-5) is a member of the oxazolidinone class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight : 341.358 g/mol
- Functional Groups : Contains an oxazolidinone moiety and a benzoate group, contributing to its biological activity.
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that derivatives of oxazolidinones can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
Recent investigations have suggested that compounds with oxazolidinone structures may possess anticancer properties. For instance, studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway . This highlights the potential for using this compound in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on human breast cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The IC50 value was determined to be approximately 15 µM, indicating a promising lead for further development in anticancer drug discovery .
Protein Synthesis Inhibition
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. By binding to the ribosomal subunit, it prevents the formation of peptide bonds, thereby halting bacterial growth.
Induction of Apoptosis
In cancer cells, the compound appears to trigger apoptosis through:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
This dual mechanism highlights its potential utility in both antimicrobial and anticancer therapies.
Q & A
Q. What are the common synthetic routes for [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate, and how is stereochemical control achieved?
Basic Research Question
The synthesis of oxazolidinone derivatives typically involves coupling chiral amino alcohol precursors with activated esters. For example, hydrazine coupling to L-serine derivatives (e.g., tert-butyl carbamate intermediates) can yield stereospecific oxazolidinone scaffolds. Key steps include:
- Chiral auxiliary use : (4R)-configured oxazolidinone rings are synthesized via asymmetric catalysis or chiral pool strategies (e.g., L-serine as a starting material) .
- Protecting group strategies : Benzyloxy groups are introduced via nucleophilic substitution or Mitsunobu reactions to preserve stereochemistry .
- Esterification : Final benzoate formation employs benzoyl chloride under anhydrous conditions with catalytic DMAP .
Q. What advanced techniques are recommended for structural characterization of this compound?
Basic Research Question
X-ray crystallography remains the gold standard for resolving stereochemistry. Key methodologies include:
- SHELX suite : For refining small-molecule structures, particularly to confirm (1S,4R) configurations using high-resolution data .
- ORTEP-3/WinGX : To generate thermal ellipsoid plots and validate hydrogen bonding or torsional angles in the oxazolidinone ring .
- Complementary spectroscopy : 1H/13C NMR and IR to cross-verify functional groups (e.g., ester carbonyl stretches at ~1720 cm−1) .
Q. What safety protocols are critical during handling and storage?
Basic Research Question
While no specific GHS hazards are reported, standard precautions include:
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from benzoyl chloride or solvents .
- Storage : Airtight containers in dry, ventilated areas; avoid static discharge near flammable reagents .
Q. How does stereochemistry influence the compound’s biological activity?
Advanced Research Question
The (1S,4R) configuration is critical for target binding. For example:
- Pharmacophore alignment : Molecular docking studies show the oxazolidinone ring’s orientation affects binding to bacterial ribosomes (e.g., antitubercular activity) .
- Metabolic stability : (R)-configured oxazolidinones resist enzymatic degradation better than (S)-isomers in pharmacokinetic assays .
- Chiral HPLC validation : Polysaccharide columns (e.g., Chiralpak IA) can isolate enantiomers for comparative bioactivity testing .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?
Advanced Research Question
Discrepancies often arise from bioavailability or metabolic instability. Methodological solutions include:
- ADME profiling : Microsomal stability assays (e.g., liver microsomes) to identify rapid clearance .
- Prodrug strategies : Masking the benzoate ester with labile groups (e.g., acetyl) to enhance membrane permeability .
- In silico modeling : QSAR models to predict absorption barriers or efflux pump interactions .
Q. What computational tools optimize synthetic routes for this compound?
Advanced Research Question
Density Functional Theory (DFT) and molecular mechanics guide reaction design:
- Transition state analysis : To predict stereochemical outcomes of key steps (e.g., Mitsunobu reactions) .
- Solvent optimization : COSMO-RS simulations to select solvents improving yield (e.g., THF vs. DCM) .
- Docking studies : AutoDock Vina to prioritize derivatives with enhanced target affinity .
Q. Which analytical methods best characterize chiral purity?
Advanced Research Question
- Chiral HPLC : Use Chiralpak columns with hexane/isopropanol gradients; validate with optical rotation comparisons .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via C=O and C-N stretch signatures .
- X-ray anomalous dispersion : Confirms absolute configuration when heavy atoms (e.g., bromine) are introduced .
Q. How is pharmacological profiling conducted for potential therapeutic applications?
Advanced Research Question
- In vitro assays : Minimum Inhibitory Concentration (MIC) testing against Mycobacterium tuberculosis H37Rv .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Mechanistic studies : Time-kill kinetics and ribosomal binding assays to confirm mode of action .
Properties
CAS No. |
479690-54-5 |
---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate |
InChI |
InChI=1S/C19H19NO5/c21-18(15-9-5-2-6-10-15)25-17(16-12-24-19(22)20-16)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)/t16-,17-/m1/s1 |
InChI Key |
DQVKPGWQSKPQHR-IAGOWNOFSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)[C@@H](COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(=O)O1)C(COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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